molecular formula C7H5BrCl2 B1287743 5-Bromo-2,4-dichlorotoluene CAS No. 85072-41-9

5-Bromo-2,4-dichlorotoluene

Cat. No.: B1287743
CAS No.: 85072-41-9
M. Wt: 239.92 g/mol
InChI Key: RPNSANITIQULLF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichlorotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.

    Oxidation: Yields carboxylic acids.

    Reduction: Yields alkanes.

Scientific Research Applications

5-Bromo-2,4-dichlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2,4-dichlorotoluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo proton attack on the methyl group, leading to rearrangement and formation of different products . This mechanism is crucial for its applications in catalysis and organic synthesis .

Biological Activity

5-Bromo-2,4-dichlorotoluene (5-Br-2,4-DCT) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications in various fields, including pharmacology and environmental science. This article provides a comprehensive review of its biological activity, including toxicity, interactions with biological systems, and potential applications.

Chemical Structure and Properties

This compound is characterized by its toluene core with bromine and chlorine substituents at the 5, 2, and 4 positions. The presence of these halogens significantly influences the compound's electronic properties and reactivity.

Property Value
Molecular FormulaC₇H₄BrCl₂
Molecular Weight227.46 g/mol
Melting PointApprox. 40 °C
Boiling PointApprox. 200 °C

Toxicity and Safety Profile

Research indicates that 5-Br-2,4-DCT exhibits several toxicological effects:

  • Skin Irritation : Classified as a skin irritant (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Respiratory Irritation : Can lead to respiratory irritation (H335).

These properties necessitate careful handling in laboratory settings to prevent exposure-related health risks.

Cytochrome P450 Inhibition

One of the notable biological activities of 5-Br-2,4-DCT is its interaction with cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism:

  • Inhibition of Cytochrome P450 Isoforms : Studies have shown that 5-Br-2,4-DCT may inhibit specific cytochrome P450 isoforms, potentially affecting the metabolism of co-administered drugs. This inhibition could lead to altered bioavailability and therapeutic efficacy of other compounds.

Case Studies

  • Study on Drug Metabolism :
    • A study investigated the effects of 5-Br-2,4-DCT on the metabolism of common pharmaceuticals. Results indicated significant inhibition of CYP2D6 and CYP3A4 isoforms, which are crucial for metabolizing many drugs.
    • This suggests potential drug-drug interactions when administered alongside medications metabolized by these pathways.
  • Environmental Toxicology :
    • Research conducted in aquatic environments showed that 5-Br-2,4-DCT can affect the growth and reproduction of certain fish species. The compound's persistence in water bodies raises concerns regarding its ecological impact .

Applications in Organic Synthesis

5-Br-2,4-DCT serves as an important intermediate in organic synthesis:

  • Synthesis of Pharmaceuticals : It is utilized as a building block for synthesizing various pharmaceuticals due to its unique reactivity profile.
  • Potential as a Herbicide : Preliminary studies suggest that derivatives of 5-Br-2,4-DCT may exhibit herbicidal properties, warranting further investigation into its agricultural applications .

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNSANITIQULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607495
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85072-41-9
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 parts of 2,4-dichlorotoluene (b.p.=198° to 200° C.) and 10 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel. 397 parts of bromine was added dropwisely at 30° to 40° C. over a period of 5 hours. The reaction liquid was washed with warm water followed by separating the water layer, and then the oil layer was cooled. The separated crystals were filtered off, recrystallized from methanol to obtain 295 parts of 2,4-dichloro-5-bromotoluene having a melting point of 82.5° to 84.0° C.
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